molecular formula C9H7N2NaO4S B1384497 Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate CAS No. 1181458-13-8

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate

Cat. No.: B1384497
CAS No.: 1181458-13-8
M. Wt: 262.22 g/mol
InChI Key: HXKDWHDMVPALBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a useful research compound. Its molecular formula is C9H7N2NaO4S and its molecular weight is 262.22 g/mol. The purity is usually 95%.
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Biological Activity

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate is a quinazolinone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

1.1 Target of Action

This compound exerts its effects primarily through interactions with various biological targets, which include enzymes and receptors involved in inflammatory and infectious processes.

1.2 Mode of Action

The compound demonstrates significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli by disrupting their cellular functions . Additionally, it exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response .

2.1 Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.4 µM
Escherichia coli16.5 µM
Klebsiella pneumoniae16.1 µM
Methicillin-resistant S. aureus1.6 times more active than ciprofloxacin

The compound's MIC values indicate its potential as an effective antibacterial agent.

2.2 Anti-inflammatory Activity

This compound has been evaluated for its COX-2 inhibitory activity:

CompoundCOX-2 Inhibition (%) at 20 µMReference
This compound47.1%
Celecoxib80.1%

This data suggests that while this compound is less potent than celecoxib, it still exhibits significant anti-inflammatory properties.

3.1 Antitumor Activity

In a study investigating the antitumor effects of quinazolinone derivatives, this compound was found to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-468 by modulating key proteins involved in cell cycle regulation and DNA repair mechanisms . This suggests a dual-targeting capability that could be harnessed for therapeutic applications in breast cancer.

3.2 Synergistic Effects with Other Compounds

Research has indicated that when combined with other agents, this compound can enhance the overall therapeutic efficacy against resistant bacterial strains . Such synergistic effects are crucial in combating antibiotic resistance.

4. Conclusion

This compound is a promising compound with notable biological activities including antimicrobial and anti-inflammatory properties. Its mechanisms of action involve disruption of bacterial cell functions and inhibition of inflammatory pathways through COX-2 inhibition. The compound's potential in cancer therapy further underscores its significance in pharmacological research.

Scientific Research Applications

Sodium (4-oxo-3,4-dihydroquinazolin-2-yl)methanesulfonate exhibits a range of biological activities:

Antimicrobial Activity

This compound has demonstrated effective antimicrobial properties against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.4 µM
Escherichia coli16.5 µM
Klebsiella pneumoniae16.1 µM
Methicillin-resistant S. aureus1.6 times more active than ciprofloxacin

The compound's ability to inhibit the growth of both gram-positive and gram-negative bacteria highlights its potential as an antibacterial agent.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This action contributes to its therapeutic potential in treating inflammatory diseases.

Anticancer Applications

Recent studies have explored the compound's anticancer properties, particularly its effects on various cancer cell lines. A notable study evaluated a series of quinazoline derivatives, including this compound, for their cytotoxic effects:

Case Study: Cytotoxicity Against Cancer Cell Lines

The following table presents the IC50 values for selected compounds derived from this compound against different cancer cell lines:

CompoundMCF-7 (Breast)A549 (Lung)LoVo (Colon)HepG2 (Liver)
4d2.5 µM5.6 µM6.87 µM9 µM
4f5.0 µM9.76 µM10.14 µM11.7 µM

These values indicate that compounds derived from this compound exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Properties

IUPAC Name

sodium;(4-oxo-3H-quinazolin-2-yl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S.Na/c12-9-6-3-1-2-4-7(6)10-8(11-9)5-16(13,14)15;/h1-4H,5H2,(H,10,11,12)(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKDWHDMVPALBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.